molecular formula C19H16N2O3S B2477830 4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 536731-43-8

4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2477830
CAS No.: 536731-43-8
M. Wt: 352.41
InChI Key: QGHSGHNGOXOPTM-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetyl group, a methoxyphenyl group, and a thiazole ring, making it a unique and potentially bioactive molecule .

Scientific Research Applications

4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the bioactivity of thiazole derivatives.

    Medicine: Explored for its potential as an anticancer agent, given the cytotoxic properties of related thiazole compounds.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators

Future Directions

The future directions for the study of “4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” could involve further exploration of its biological activities, such as its antimicrobial and antiproliferative effects . Additionally, its potential use as a lead compound for rational drug designing could be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 4-acetylbenzoic acid with 4-(3-methoxyphenyl)-1,3-thiazol-2-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can also enhance the efficiency of the reaction. Additionally, the implementation of green chemistry principles, such as the use of solvent-free conditions or environmentally benign solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nitro compounds

Major Products Formed

Comparison with Similar Compounds

4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives:

Properties

IUPAC Name

4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12(22)13-6-8-14(9-7-13)18(23)21-19-20-17(11-25-19)15-4-3-5-16(10-15)24-2/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHSGHNGOXOPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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